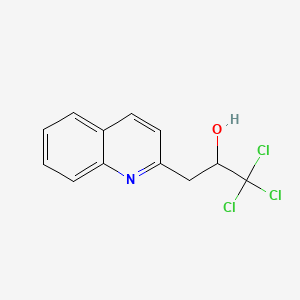

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trichloro-3-quinolin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHSXBNFZVWFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280215 | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-74-6 | |

| Record name | 56211-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloro-3-(quinolin-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimalarial, and antibacterial properties[1][2]. The introduction of functionalized side chains to the quinoline nucleus is a proven strategy for modulating biological activity. This guide provides a comprehensive technical overview of a proposed synthesis and detailed characterization of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol, a novel derivative featuring a trichloromethyl carbinol moiety. This functional group is of interest for its potential to serve as a versatile synthetic handle and for its unique electronic and steric properties. This document outlines a robust, proposed synthetic protocol based on the established reactivity of quinaldine, details the expected physicochemical and spectroscopic characteristics of the title compound, and provides the scientific rationale behind the chosen methodologies.

Introduction and Rationale

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents[3]. Its rigid, aromatic nature provides a reliable framework for orienting pharmacophoric groups. The 2-position of the quinoline ring is particularly amenable to functionalization. The methyl group of 2-methylquinoline (quinaldine) possesses activated C(sp³)-H bonds, rendering it sufficiently acidic to participate in a variety of carbon-carbon bond-forming reactions[4].

This guide focuses on the synthesis of a specific derivative by reacting quinaldine with chloral (trichloroacetaldehyde). Chloral is a highly electrophilic aldehyde due to the strong inductive effect of the three chlorine atoms[5][6]. The resulting product, this compound, combines the quinoline core with a secondary alcohol and a trichloromethyl group. This unique combination may offer novel biological properties or serve as a key intermediate for further elaboration into more complex molecules.

Proposed Synthetic Methodology

Reaction Principle: Aldol-Type Condensation

The proposed synthesis relies on a base-catalyzed aldol-type condensation reaction. The reaction proceeds in two key steps:

-

Deprotonation: A suitable base abstracts a proton from the activated methyl group of quinaldine, generating a resonance-stabilized carbanion (an enamine-like intermediate).

-

Nucleophilic Attack: The resulting nucleophilic carbanion attacks the highly electrophilic carbonyl carbon of chloral.

-

Protonation: Subsequent workup with a proton source quenches the resulting alkoxide to yield the final secondary alcohol product.

The use of a non-nucleophilic base is preferred to avoid side reactions with chloral.

Synthesis Diagram

Caption: Proposed synthesis of the title compound via aldol-type condensation.

Detailed Experimental Protocol (Proposed)

This protocol is proposed based on analogous reactions involving the condensation of 2-methylquinolines with aldehydes[7]. All operations should be performed in a well-ventilated fume hood.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 80 mL).

-

Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF.

-

Quinaldine Addition: Slowly add quinaldine (1.0 equivalent) dropwise to the suspension over 15 minutes. A color change to deep red or purple is expected, indicating formation of the carbanion. Allow the mixture to stir at 0 °C for 30 minutes.

-

Chloral Addition: Dissolve chloral hydrate (1.1 equivalents) in a minimal amount of anhydrous THF (~20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel (100-200 mesh). A gradient elution from 10% to 40% ethyl acetate in hexane is recommended to isolate the pure product.

-

Final Product: Collect the pure fractions, combine, and remove the solvent under vacuum to yield this compound as a solid or viscous oil.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the quinoline nucleus and related structures[8][9][10].

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

Quinoline Protons: δ 8.1-8.2 (d, 1H, H-4 or H-8), δ 7.9-8.0 (d, 1H, H-8 or H-4), δ 7.7-7.8 (m, 2H, H-5, H-7), δ 7.5-7.6 (t, 1H, H-6), δ 7.3-7.4 (d, 1H, H-3). The exact shifts and coupling constants will confirm the substitution pattern.

-

Side-Chain Protons: δ 4.8-5.0 (m, 1H, -CH(OH)-), δ 3.4-3.6 (m, 2H, -CH₂-). The methylene protons are diastereotopic and are expected to appear as a complex multiplet (e.g., a doublet of doublets).

-

Alcohol Proton: δ 3.0-4.0 (br s, 1H, -OH). This signal may be broad and its position is concentration-dependent. It will disappear upon D₂O exchange.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Quinoline Carbons: δ 158-160 (C-2), δ 147-148 (C-8a), δ 136-137 (C-4), δ 129-130 (C-7), δ 128-129 (C-4a), δ 127-128 (C-5), δ 126-127 (C-6), δ 121-122 (C-3).

-

Side-Chain Carbons: δ 102-104 (-CCl₃), δ 75-77 (-CH(OH)-), δ 45-47 (-CH₂-).

-

-

FT-IR (ATR, cm⁻¹):

-

~3400 cm⁻¹ (broad, O-H stretch)

-

~3060 cm⁻¹ (aromatic C-H stretch)

-

~2930, 2850 cm⁻¹ (aliphatic C-H stretch)

-

~1600, 1570, 1505 cm⁻¹ (C=C and C=N ring stretching)

-

~1100 cm⁻¹ (C-O stretch)

-

~750-800 cm⁻¹ (strong, C-Cl stretch)

-

-

Mass Spectrometry (ESI-MS):

-

Molecular Formula: C₁₂H₁₀Cl₃NO

-

Monoisotopic Mass: 288.98 g/mol

-

Expected [M+H]⁺: 289.9882

-

Isotopic Pattern: A characteristic pattern for three chlorine atoms will be observed for the molecular ion peak cluster (m/z ~290, 292, 294, 296).

-

Key Fragmentation: Loss of •CCl₃ (m/z ~170) or loss of H₂O from the parent ion.

-

Data Summary Table

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₀Cl₃NO |

| Molecular Weight | 289.57 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil |

| ¹H NMR (CDCl₃) | See section 3.1 for detailed shifts |

| ¹³C NMR (CDCl₃) | See section 3.1 for detailed shifts |

| Key IR Peaks (cm⁻¹) | ~3400, 3060, 1600, 1505, 1100, 780 |

| [M+H]⁺ (ESI-MS) | m/z 289.9882 |

Safety and Handling

-

Quinaldine: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is combustible.

-

Chloral Hydrate: Toxic if swallowed, causes serious eye irritation. It is a regulated substance in many jurisdictions.

-

Sodium Hydride (NaH): Flammable solid, which reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

-

Solvents (THF, Ethyl Acetate, Hexane): Highly flammable liquids and vapors. Cause skin and eye irritation.

All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and appropriate gloves, is mandatory.

Conclusion

This technical guide presents a scientifically sound and detailed proposal for the synthesis and characterization of this compound. The methodology is grounded in well-established principles of organic chemistry and the known reactivity of the quinoline scaffold. The predicted characterization data provide a clear benchmark for researchers to confirm the structure and purity of the synthesized compound. This molecule represents a novel building block that can be further explored for potential applications in medicinal chemistry and materials science.

References

-

The Royal Society of Chemistry. (2020). A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

International Agency for Research on Cancer. (2004). Chloral and chloral hydrate. In Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84. [Link]

-

PubMed. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

-

Beilstein Journals. (2014). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]

-

Matsumura, K., & Ito, M. (1955). Condensation of Chloral Hydrate with 8-Quinolinol. Journal of the American Chemical Society, 77(24), 6571–6572. [Link]

-

PrepChem.com. (n.d.). Preparation of quinaldine. [Link]

-

Kaplan, H., & Lindwall, H. G. (1943). Condensation Reactions of Cinchoninaldehyde and Quinaldaldehyde. Journal of the American Chemical Society, 65(5), 927-929. [Link]

-

Impactfactor.org. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

-

ResearchGate. (2011). Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation. [Link]

-

ResearchGate. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. [Link]

-

Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1123. [Link]

-

ScienceDirect. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

PubMed. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. [Link]

-

ResearchGate. (2020). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. [Link]

-

MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

National Center for Biotechnology Information. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]

-

National Center for Biotechnology Information. (1995). Chloral and Chloral Hydrate. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. [Link]

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and detailed characterization of this molecule. We present a reasoned synthesis protocol based on analogous chemical reactions and provide detailed, field-proven methodologies for the experimental determination of key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide offers insights into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) that are critical for structural verification. The potential toxicological and therapeutic implications of the quinoline and trichloromethyl moieties are also discussed, positioning this compound as a compound of interest for further investigation in medicinal chemistry.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives have demonstrated efficacy as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[3][4] The structural versatility of the quinoline nucleus allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

This guide focuses on this compound, a molecule that combines the biologically active quinoline moiety with a trichloromethyl group. The presence of the trichloromethyl group is anticipated to significantly influence the compound's lipophilicity and metabolic stability, properties of paramount importance in drug design. This document serves as a foundational resource for the synthesis and comprehensive physicochemical characterization of this promising compound.

Synthesis and Structural Elucidation

Proposed Synthetic Pathway: Aldol Condensation of Quinaldine and Chloral Hydrate

A plausible and efficient synthesis of this compound involves the base-catalyzed aldol condensation of quinaldine (2-methylquinoline) with chloral hydrate. This reaction is analogous to the known condensation of quinaldine with chloral.[6][7][8] The methyl group of quinaldine is sufficiently acidic to be deprotonated by a suitable base, forming a carbanion that subsequently attacks the electrophilic carbonyl carbon of chloral.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The protons of the propanol backbone would appear as a complex multiplet system. The hydroxyl proton will likely be a broad singlet, and its chemical shift may vary with concentration and solvent.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbons of the quinoline ring and the three carbons of the propanol side chain. The carbon bearing the trichloromethyl group is expected to be significantly downfield due to the strong electron-withdrawing effect of the chlorine atoms.[11][12]

The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding.[13][14][15] Characteristic C-O stretching will be observed around 1050 cm⁻¹.[13] Aromatic C-H and C=C stretching vibrations from the quinoline ring will also be present.[16]

The mass spectrum will be crucial for confirming the molecular weight and isotopic distribution. Due to the presence of three chlorine atoms, the molecular ion peak (M⁺) will be accompanied by prominent M+2, M+4, and M+6 peaks in a characteristic isotopic pattern, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.[17][18] Fragmentation patterns would likely involve the loss of the trichloromethyl group and cleavage of the propanol side chain.[19][20]

Physicochemical Properties: Experimental Determination

The following section outlines detailed protocols for the experimental determination of the key physicochemical properties of this compound.

Physical State and Melting Point

| Property | Predicted/Estimated Value |

| Physical State | Crystalline Solid |

| Melting Point | > 150 °C (estimated) |

This protocol utilizes a digital melting point apparatus for accurate and reproducible measurements.[21]

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap gently to pack the sample into the sealed end to a height of 2-3 mm.[22]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (10-20 °C/min) to obtain an approximate melting range.[23]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[22]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The large hydrophobic quinoline ring and trichloromethyl group are expected to dominate over the polar alcohol group. |

| Ethanol | Soluble | "Like dissolves like"; ethanol can hydrogen bond with the alcohol and interact with the aromatic system. |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. |

| Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in a nonpolar solvent. |

This protocol provides a systematic approach to assessing solubility in various solvents.[24][25][26]

-

Preparation: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, hexane) to a clean, dry test tube.

-

Sample Addition: Add approximately 10 mg of this compound to the test tube.

-

Mixing: Stopper the test tube and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the mixture. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears unchanged.

-

-

Acid/Base Solubility: For water-insoluble compounds, test solubility in 5% aqueous HCl and 5% aqueous NaOH to identify basic or acidic functional groups.[27] The quinoline nitrogen is expected to be basic and dissolve in dilute acid.

Ionization Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which influences its absorption and distribution.

| Property | Predicted Value |

| pKa (basic) | ~4.5 - 5.5 |

This method is suitable for compounds with a chromophore whose UV-Vis spectrum changes with protonation state.[28][29]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from approximately 2 to 10.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration suitable for UV-Vis analysis.[28]

-

Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., 200-500 nm) for each well using a microplate reader.

-

Data Analysis: Plot the absorbance at a wavelength of maximum change versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity.

| Property | Predicted Value |

| XlogP | 3.7 |

This chromatographic method provides a rapid and reliable estimation of logP.[30][31]

-

Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard and Sample Preparation: Prepare solutions of a set of standard compounds with known logP values and the test compound in the mobile phase.

-

Chromatographic Analysis: Inject each standard and the test sample onto a reverse-phase column (e.g., C18) and record the retention time for each.

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor (k') from the retention time (tR) and the column dead time (t₀).

-

Extrapolation to log kw: For each compound, plot log k' against the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous mobile phase to determine log kw.[32][33]

-

Calibration Curve: Plot the log kw values of the standard compounds against their known logP values to generate a calibration curve.

-

logP Determination: Determine the logP of this compound by interpolating its log kw value onto the calibration curve.

Potential Biological and Toxicological Significance

The chemical structure of this compound suggests several avenues for biological activity. The quinoline core is a well-established pharmacophore with a broad range of activities, including anticancer and antimicrobial effects.[34][35] The trichloromethyl group, while contributing to lipophilicity, may also be a site of metabolic activation, potentially leading to toxic intermediates. Therefore, comprehensive toxicological profiling would be an essential next step in the evaluation of this compound for any therapeutic application.

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis and physicochemical characterization of this compound. The proposed synthetic route offers a direct and efficient approach to obtaining this novel compound. The detailed experimental protocols provided for determining its melting point, solubility, pKa, and logP are robust and based on established methodologies, ensuring reliable and reproducible data generation. The predicted spectroscopic data will be invaluable for structural confirmation. The unique combination of a quinoline scaffold and a trichloromethyl group makes this molecule a compelling candidate for further investigation in the field of drug discovery.

References

- BenchChem. (2025).

- Chemistry LibreTexts. (2020, August 22). 16.

- EXPERIMENT 1 DETERMIN

- Wired Chemist. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Melting point determin

- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMIN

- PubChem. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- National Center for Biotechnology Information. (n.d.). Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic.

- Chemistry LibreTexts. (2023, August 29).

- Experiment 1 - Melting Points. (n.d.).

- International Journal of Foundation for Modern Research (IJFMR). (n.d.).

- Baumgarten, H. E., Beckerbauer, R., & DeBrunner, M. R. (1961). The Reaction of Chloralquinaldine with Pyridine and Alkali1,2. The Journal of Organic Chemistry, 26(5), 1539–1543.

- Cal Poly Pomona. (2020, June 21).

- MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.

- Chemistry LibreTexts. (2022, April 7). 6.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.

- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube.

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29).

- PubMed. (n.d.).

- Synthetic Approaches and Biological Activities of Quinoline Deriv

- ECETOC. (n.d.). assessment of reverse - phase.

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2024, May 23).

- ResearchGate. (2025, August 8). (PDF)

- PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency.

- National Center for Biotechnology Information. (2023, May 16).

- ResearchGate. (2016, September 11). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties.

- ACS Publications. (1961). The Reaction of Chloralquinaldine with Pyridine and Alkali1,2. The Journal of Organic Chemistry.

- BenchChem. (2025).

- PubMed. (2014).

- National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa)

- Dr. Research. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. YouTube.

- ResearchGate. (n.d.).

- Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds | PDF.

- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- PubMed. (2017).

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- All 'Bout Chemistry. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. YouTube.

- REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIV

- UNCW Institutional Repository. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2021, February 23). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820).

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloral and chloral hydrate - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. chem.ws [chem.ws]

- 26. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 27. www1.udel.edu [www1.udel.edu]

- 28. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

- 30. mdpi.com [mdpi.com]

- 31. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ptfarm.pl [ptfarm.pl]

- 33. researchgate.net [researchgate.net]

- 34. research.setu.ie [research.setu.ie]

- 35. researchgate.net [researchgate.net]

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol CAS number and structure

An In-depth Technical Guide to 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into the core chemistry of this molecule, grounding our discussion in the established significance of the quinoline scaffold as a privileged structure in pharmacology. While this specific compound is not extensively documented in publicly accessible literature, this guide will provide a robust framework for its synthesis and characterization, and contextualize its potential based on the well-established bioactivities of related chemical entities.

Introduction: The Quinoline Scaffold and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This heterocyclic scaffold is prevalent in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1] Quinoline derivatives have been successfully developed into drugs for a wide array of conditions, including cancer, malaria, infections, and inflammatory diseases.[1][2] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] This guide focuses on a specific derivative, this compound, which combines the quinoline nucleus with a trichloromethyl-substituted alcohol moiety, a functional group known to modulate biological activity.

Compound Identification and Structure

The fundamental identity and structure of the target compound are established as follows.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 56211-74-6 |

| Molecular Formula | C₁₂H₁₀Cl₃NO |

| Molecular Weight | 290.58 g/mol |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC(C(Cl)(Cl)Cl)O |

| InChI | InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-9-6-5-8-3-1-2-4-10(8)16-9/h1-6,11,17H,7H2 |

The structure features a quinoline ring connected at the 2-position to a propan-2-ol backbone, which is further substituted with a trichloromethyl group at the 1-position.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The structure of this compound strongly suggests its synthesis via an aldol-type condensation reaction between quinaldine (2-methylquinoline) and chloral (trichloroacetaldehyde). The primary literature describing the synthesis of this compound is found in the Journal of the Indian Chemical Society, 1975, 52, 1118-1120. While the full text of this article is not widely available in digital archives, the principles of the reaction are well-established.

Causality of the Reaction: The reaction's driving force is the nucleophilic attack of a carbanion, generated from quinaldine, on the electrophilic carbonyl carbon of chloral.

-

Activation of Quinaldine: The methyl group at the 2-position of quinoline is acidic due to the electron-withdrawing effect of the nitrogen atom in the aromatic ring. In the presence of a suitable base, a proton can be abstracted to form a resonance-stabilized carbanion.

-

Electrophilicity of Chloral: The carbonyl carbon of chloral is highly electrophilic. This is due to the polarization of the carbon-oxygen double bond and, significantly, the strong inductive electron-withdrawing effect of the three chlorine atoms on the adjacent carbon.

-

Carbon-Carbon Bond Formation: The nucleophilic carbanion of quinaldine attacks the electrophilic carbonyl carbon of chloral, forming a new carbon-carbon bond and a tetrahedral intermediate.

-

Protonation: Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the final alcohol product.

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a generalized representation based on established chemical principles for this reaction type. For precise experimental details, including stoichiometry, temperature, and purification methods, consultation of the original literature (J. Indian Chem. Soc., 1975, 52, 1118-1120) is mandatory.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinaldine in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF).

-

Base Addition (Optional but Recommended): While not always strictly necessary, the addition of a catalytic amount of a non-nucleophilic base (e.g., pyridine, triethylamine) can facilitate the reaction by promoting the formation of the active nucleophile.

-

Addition of Chloral: To the stirred solution, add chloral, either neat or dissolved in the same solvent, in a dropwise manner. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the reaction rate.

-

Reaction Monitoring: Allow the mixture to stir at room temperature or with gentle heating for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is generally achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the pure this compound.

Physicochemical Properties and Spectroscopic Characterization

While specific experimental data for melting point, boiling point, and solubility are not available in the searched databases, they would be detailed in the primary literature. However, we can predict the expected spectroscopic signatures that would confirm the structure of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring (typically in the 7.0-8.5 ppm range). The methylene (-CH₂-) and methine (-CH-) protons of the propanol chain would appear as a complex multiplet system due to spin-spin coupling. A broad singlet for the hydroxyl (-OH) proton would also be present, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR would display signals corresponding to the nine unique carbons of the quinoline ring, the methylene carbon, the carbon bearing the hydroxyl group, and the carbon of the trichloromethyl group (which would appear significantly downfield).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-Cl stretching bands would be observed in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve the loss of water, HCl, or cleavage of the side chain.

Potential Biological Activity and Therapeutic Applications

As of this writing, no specific biological studies or applications for this compound have been reported in the public domain. However, the structural components of the molecule—the quinoline core and the trichloromethyl group—provide a strong rationale for investigating its therapeutic potential. The quinoline scaffold is a well-known pharmacophore with a wide range of activities.

Caption: Diverse biological activities of the quinoline scaffold.

-

Anticancer Potential: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, interference with DNA repair pathways, and disruption of tubulin polymerization.[1] The introduction of a halogenated side chain could enhance cytotoxicity and modulate the molecule's pharmacokinetic profile.

-

Antimicrobial and Antiprotozoal Activity: The quinoline ring is the basis for famous antimalarial drugs like chloroquine and quinine.[1] Derivatives also show broad-spectrum antibacterial and antifungal properties. The lipophilic nature of the trichloromethyl group could facilitate membrane translocation, potentially enhancing antimicrobial efficacy.

-

Anti-inflammatory and Other Activities: Quinoline-based compounds have also been investigated as anti-inflammatory, anticonvulsant, and cardiovascular agents.[2]

The presence of the 1,1,1-trichloro-2-hydroxypropyl moiety is also significant. This functional group can participate in hydrogen bonding, which is crucial for binding to biological targets such as enzymes and receptors. Furthermore, the trichloromethyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Research Directions: Given the lack of specific data, this compound represents an unexplored area of chemical space. An initial biological screening of this compound would be a logical first step. A rational approach would involve:

-

Synthesis and Purification: Following a protocol adapted from the cited literature.

-

In Vitro Cytotoxicity Screening: Testing against a panel of human cancer cell lines to assess any antiproliferative activity.

-

Antimicrobial Assays: Evaluating its efficacy against a range of bacterial and fungal strains.

-

Antimalarial Screening: Assessing its activity against Plasmodium falciparum strains.

Conclusion

This compound is a readily synthesizable molecule that stands at the intersection of two important pharmacophores: the versatile quinoline nucleus and a functionalized trichloromethyl group. While specific biological data for this compound remains to be published in accessible literature, the extensive and well-documented activities of related quinoline derivatives provide a compelling rationale for its investigation as a potential therapeutic agent. This guide provides the necessary foundational knowledge, including its confirmed identity, a logical synthetic pathway, and a framework for its characterization, to empower researchers to explore the potential of this under-investigated compound.

References

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.

Sources

Spectroscopic Scrutiny of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetically valuable compound, 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The insights provided herein are grounded in established spectroscopic principles and supported by data from related chemical structures, offering a robust framework for the identification and characterization of this and similar quinoline-based compounds.

Introduction: The Quinoline Moiety in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their prevalence in pharmaceuticals underscores the importance of precise analytical methodologies for their characterization. The title compound, this compound, combines the biologically significant quinoline scaffold with a trichlorinated alcohol side chain, a functional group known to influence the electronic and steric properties of a molecule, potentially modulating its biological activity. A thorough understanding of its spectroscopic signature is therefore paramount for its application in research and development.

Synthesis and Molecular Structure

The logical synthetic route to this compound involves the condensation reaction between quinaldine (2-methylquinoline) and chloral (trichloroacetaldehyde). This reaction is a classic example of an aldol-type addition to a highly electrophilic carbonyl carbon, driven by the acidic protons of the methyl group of quinaldine.

This synthetic pathway provides the structural framework necessary for interpreting the subsequent spectroscopic data. The molecule consists of a quinoline ring system linked at the 2-position to a propan-2-ol backbone, which is further substituted with a trichloromethyl group at the 1-position.

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, a detailed prediction of its spectroscopic characteristics can be derived from the analysis of its constituent parts and comparison with related, well-characterized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound will exhibit characteristic signals for both the quinoline ring and the aliphatic side chain.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct regions for the aromatic protons of the quinoline ring and the aliphatic protons of the side chain.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Quinoline H (H3-H8) | 7.0 - 8.5 | m | - | The exact shifts and coupling patterns will depend on the substitution pattern of the quinoline ring. |

| CH₂ | ~3.0 - 3.5 | d | J ≈ 5-7 | Diastereotopic protons due to the adjacent chiral center, may appear as a complex multiplet. |

| CH(OH) | ~4.5 - 5.0 | t | J ≈ 5-7 | The chemical shift is influenced by the neighboring electron-withdrawing CCl₃ group. |

| OH | Variable | br s | - | The chemical shift is dependent on concentration and solvent. |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |

| Quinoline C | 120 - 150 | Nine distinct signals are expected for the quinoline ring carbons. |

| CH₂ | ~40 - 50 | |

| CH(OH) | ~75 - 85 | Shifted downfield due to the attached hydroxyl and trichloromethyl groups. |

| CCl₃ | ~100 - 110 | The carbon atom bonded to three chlorine atoms will be significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N, C=C (quinoline) | Stretching | 1500 - 1650 | Medium to Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

The broad O-H stretching band is a hallmark of the alcohol functional group and is a key diagnostic feature in the IR spectrum. The C-Cl stretching vibrations will likely appear as one or more strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification and structural confirmation.

Expected Molecular Ion:

The nominal molecular weight of this compound (C₁₂H₁₀Cl₃NO) is approximately 289 g/mol . Due to the presence of three chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. The relative abundances of the M, M+2, M+4, and M+6 peaks will be in a ratio of approximately 100:98:32:3, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of HCl: A common fragmentation pathway for chlorinated compounds.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable quinoline-containing fragment.

-

Loss of the trichloromethyl radical (•CCl₃): This would result in a significant fragment ion.

-

Fragmentation of the quinoline ring: At higher energies, the quinoline ring can undergo characteristic fragmentation, such as the loss of HCN.

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 400-600 MHz spectrometer, 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 100-150 MHz spectrometer, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning the connectivity of the side chain to the quinoline ring.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or a GC inlet.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse into the ESI source.

-

-

Data Acquisition:

-

Full Scan: Acquire a full scan mass spectrum to determine the molecular weight and isotopic pattern.

-

Tandem MS (MS/MS): Select the molecular ion and fragment it to obtain structural information.

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its utilization for further research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra based on fundamental principles and data from analogous structures. By following the outlined experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this and related quinoline derivatives, thereby accelerating their scientific endeavors.

References

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Meléndez, C. M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1011–1018. [Link]

-

Sree, U., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(2), 517-522. [Link]

- Shashiprabha, et al. (2016). Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles. International Journal of Pharmaceutical Sciences and Research, 7(1), 54-59.

- Budyka, M. F., et al. (2005). Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation. Russian Chemical Bulletin, 54(11), 2635-2637.

- Ogata, Y., et al. (1973). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1123.

- Al-Suwaidan, I. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Molecules, 23(11), 2955.

-

S. Al-Mousawi, et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. [Link]

- Borodkin, G. I., et al. (2012). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry, 48(8), 1276-1278.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132458, this compound. Retrieved from [Link].

-

Verma, A., et al. (2018). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2018(4), M1023. [Link]

-

Musiol, R., et al. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 24(1), 132. [Link]

Sources

A Technical Guide to the Discovery and Isolation of Quinoline-Based Compounds

Foreword: The Enduring Legacy of the Quinoline Scaffold

From the fever-reducing properties of Cinchona bark, first documented by Jesuit missionaries in the 17th century, to the modern-day arsenal of anti-malarial and anti-cancer therapeutics, the quinoline scaffold has remained a cornerstone of medicinal chemistry.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of this vital class of heterocyclic aromatic compounds. We will delve into the historical context that shaped our understanding, the diverse natural sources that continue to inspire discovery, and the modern laboratory techniques essential for isolating and purifying these potent molecules.

Part 1: Discovery and Historical Context - From Bark to Bench

The story of quinoline alkaloids is inextricably linked with the fight against malaria. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[3] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named quinine.[1][2][3] This landmark achievement is often cited as the beginning of the modern pharmaceutical industry, enabling standardized dosing and a more profound understanding of the compound's therapeutic effects.[1]

The fundamental structure of the parent compound, quinoline, was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge.[4] Later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of quinine with potassium hydroxide, which he named 'Chinolein'.[4] It was August Hoffmann who eventually demonstrated that these were, in fact, the same compound.[4] These early discoveries laid the groundwork for the extensive exploration of quinoline chemistry and its vast therapeutic potential.

Key Milestones in Quinoline Discovery

| Year | Event | Significance |

| 1630s | Jesuit missionaries document the use of Cinchona bark for treating fevers.[1] | First recorded use of a quinoline-containing natural product in Western medicine. |

| 1820 | Pelletier and Caventou isolate quinine from Cinchona bark.[1][2][3] | Marked the beginning of alkaloid chemistry and the pharmaceutical industry.[1] |

| 1834 | Friedlieb Ferdinand Runge isolates quinoline from coal tar.[4] | Discovery of the core quinoline scaffold from a non-natural source. |

| 1856 | William Henry Perkin's failed attempt to synthesize quinine leads to the discovery of mauveine, the first synthetic dye.[2] | A pivotal moment in the development of the chemical industry. |

| 1944 | R.B. Woodward and W.E. Doering achieve the formal total synthesis of quinine.[2] | A landmark achievement in synthetic organic chemistry. |

Part 2: Natural Sources and Biosynthesis of Quinoline Alkaloids

Quinoline alkaloids are a diverse group of natural products found across the plant and animal kingdoms, as well as in microorganisms.[5][6][7]

Prominent Natural Sources

-

Plants: The Rubiaceae (e.g., Cinchona species) and Rutaceae families are particularly rich sources of quinoline alkaloids.[5][6] Other notable plant sources include Camptotheca acuminata, the source of the potent anti-cancer agent camptothecin, and various species used in traditional medicine like Choisya ternata.

-

Animals: The Peruvian fire stick insect (Oreophoetes peruana) is a fascinating example, exuding a quinoline-containing fluid as a defense mechanism.[4][6]

-

Microorganisms: Fungi (e.g., Penicillium species) and bacteria (e.g., Pseudomonas species) have also been identified as producers of quinoline alkaloids.[6][7]

Biosynthetic Pathways

The biosynthesis of the quinoline ring system in plants primarily proceeds through two main pathways, underscoring the intricate molecular machinery evolved to produce these complex alkaloids.

-

From Tryptophan: In the well-studied biosynthesis of Cinchona alkaloids like quinine, the amino acid tryptophan serves as a key precursor.[5][8]

-

From Anthranilic Acid: Another significant pathway involves anthranilic acid, which itself is derived from tryptophan.[5][9]

The following diagram illustrates a generalized workflow for the isolation of quinoline alkaloids from a natural source, highlighting the key decision points and processes involved.

Caption: Generalized workflow for the isolation of quinoline alkaloids.

Part 3: Classical and Modern Isolation Techniques

The isolation of quinoline alkaloids from their natural sources is a critical step in their study and utilization. Methodologies have evolved from classical precipitation techniques to highly sophisticated chromatographic and spectroscopic methods.

Classical Isolation: The Pelletier and Caventou Method for Quinine

The historical method developed by Pelletier and Caventou for the isolation of quinine and cinchonine from Cinchona bark provides a foundational understanding of acid-base extraction principles.[10]

Objective: To isolate quinine and cinchonine from Cinchona bark.

Materials:

-

Powdered Cinchona bark

-

Dilute sulfuric acid

-

Powdered lime (calcium hydroxide)

-

Ethanol

-

Animal charcoal (activated carbon)

-

Water

-

Heating and filtration apparatus

Step-by-Step Protocol:

-

Extraction: The powdered bark is treated with hot, dilute sulfuric acid to extract the alkaloids as their water-soluble sulfate salts.

-

Precipitation: The acidic extract is filtered, and powdered lime is added to neutralize the acid and precipitate the alkaloids as free bases.

-

Crude Alkaloid Isolation: The precipitate is collected, dried, and then extracted with boiling ethanol to dissolve the alkaloids.

-

Crystallization of Cinchonine: The ethanolic solution is concentrated. Upon cooling, cinchonine, being less soluble, crystallizes out first.

-

Isolation of Quinine: The remaining solution, enriched in quinine, is further concentrated. The residue is dissolved in dilute sulfuric acid.

-

Decolorization: The acidic quinine solution is treated with animal charcoal to remove pigments and then filtered.

-

Crystallization of Quinine Sulfate: The solution is concentrated, and upon cooling, quinine sulfate crystallizes.

-

Further Purification: The quinine sulfate crystals can be further purified by recrystallization.

Modern Isolation and Purification Techniques

While the classical methods laid the groundwork, modern drug discovery demands more efficient and precise techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern natural product isolation. It offers high resolution, sensitivity, and the ability to automate the separation process. Reverse-phase HPLC with a C18 column is commonly employed for the separation of quinoline alkaloids, often using a mobile phase gradient of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.

Flash Chromatography: For larger-scale purification of crude extracts, flash chromatography offers a rapid and efficient method. It utilizes air pressure to force the solvent through the column, significantly reducing the separation time compared to traditional gravity column chromatography.

Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to traditional liquid chromatography, using supercritical CO2 as the primary mobile phase. It is particularly useful for the separation of chiral compounds, a common feature of many quinoline alkaloids.

The following diagram illustrates the logical flow of a modern isolation strategy, integrating various chromatographic techniques for efficient purification.

Caption: A modern, multi-step strategy for quinoline alkaloid isolation.

Part 4: Synthesis and Structural Elucidation

While natural sources remain the primary and most economical source of many quinoline alkaloids, total synthesis plays a crucial role in several key areas:

-

Confirmation of Structure: Synthesis provides the ultimate proof of a newly isolated compound's structure.

-

Access to Analogs: Synthetic routes allow for the creation of novel analogs with potentially improved therapeutic properties.

-

Supply of Rare Compounds: For alkaloids found in minute quantities in nature, synthesis can provide a viable source for further research and development.

Key Synthetic Reactions for the Quinoline Core

Several named reactions are fundamental to the construction of the quinoline ring system:

-

Skraup Synthesis: A classic method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds.

-

Combes Quinoline Synthesis: The reaction of anilines with β-diketones.

-

Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.

Structural Elucidation

Once a pure compound is isolated, a suite of analytical techniques is employed to determine its precise chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC provide crucial information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer valuable clues about the compound's structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of the chromophore, respectively.

-

X-ray Crystallography: For crystalline compounds, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Conclusion

The discovery and isolation of quinoline-based compounds represent a rich history of scientific inquiry and innovation. From the early, painstaking extractions from natural sources to the sophisticated synthetic and analytical methods of today, the journey to understand and harness the power of these molecules continues. This guide has provided a comprehensive overview of the core principles and techniques that underpin this vital area of research. As we move forward, the integration of traditional knowledge with modern technology will undoubtedly lead to the discovery of new quinoline-based compounds with the potential to address some of the world's most pressing health challenges.

References

-

Quinoline alkaloids. (n.d.). In Wikipedia. Retrieved from [Link]

- Shubber, Z. (n.d.). Quinoline Alkaloids. [Lecture Notes].

-

Meena, S., Kanthaliya, B., Joshi, A., Khan, F., & Arora, J. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved from [Link]

-

Ahmad, A. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. Retrieved from [Link]

-

Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

- Jovanović, A., & Krajnović, D. (2022). Historical overview of quinine isolation and its importance. Archives of Pharmacy, 72(3), 213-224.

- (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

-

Quinine total synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers.

-

Ahmad, A. (n.d.). Plants that have Quinoline Alkaloid and their Biological Activity. Longdom Publishing. Retrieved from [Link]

-

Quinine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Professor Dave Explains. (2021, May 14). Quinine and the Birth of the Dye Industry [Video]. YouTube. [Link]

-

Diaz, M. A. N., Diaz, G., & Miranda, I. L. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. Retrieved from [Link]

- (n.d.). Quinoline alkaloids – Knowledge and References. Taylor & Francis.

- (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.

Sources

- 1. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Potential Therapeutic Targets of 1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol: A Strategic Framework for Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,1,1-Trichloro-3-(quinolin-2-yl)propan-2-ol is a novel small molecule featuring a quinoline core, a scaffold of significant pharmacological importance, and a unique trichloromethyl carbinol side chain. The quinoline moiety is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We move beyond theoretical postulation to outline a robust, multi-pronged experimental strategy, integrating state-of-the-art, unbiased proteomic techniques with traditional, hypothesis-driven biochemical assays. This document serves as a technical blueprint for research teams aiming to elucidate the mechanism of action of this compound and accelerate its journey from a chemical entity to a potential therapeutic lead.

Introduction and Structural Rationale

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. The compound this compound presents two key structural motifs that guide our investigation.

-

The Quinoline Scaffold : This nitrogen-containing heterocyclic system is a "privileged scaffold" in medicinal chemistry.[2] Its derivatives are known to function as kinase inhibitors, DNA intercalating agents, and modulators of crucial cellular pathways.[4] Specifically, quinoline-based compounds have been developed as inhibitors of receptor tyrosine kinases such as EGFR, VEGFR, and c-Met, as well as intracellular signaling kinases like PI3K and mTOR, which are pivotal in cancer cell proliferation, survival, and angiogenesis.[4][5] In infectious diseases, quinoline antimalarials like chloroquine act by inhibiting the detoxification of heme within the parasite's digestive vacuole.[1][6]

-

The 1,1,1-Trichloro-3-propan-2-ol Side Chain : This functional group is less common in pharmaceuticals but possesses distinct physicochemical properties. The trichloromethyl group (-CCl₃) is highly lipophilic and electron-withdrawing.[7][8] This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets of target proteins.[7] The secondary alcohol (carbinol) provides a hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's active site. Compounds containing a trichloromethyl carbinol moiety have been synthesized and investigated for various biological effects, including hypnotic and sedative properties, and as enzyme inhibitors.[9][10]

This unique combination of a versatile pharmacophore and a lipophilic, reactive side chain suggests that this compound could engage a diverse range of biological targets, necessitating a systematic and unbiased approach to target discovery.

Primary Hypothesized Target Classes

Based on the structural analysis, we can formulate initial hypotheses regarding the compound's primary molecular targets. These hypotheses will guide the initial, focused screening efforts.

-

Protein Kinases : Given the prevalence of quinoline-based kinase inhibitors, the human kinome is a primary suspect.[11] The compound could act as an ATP-competitive or allosteric inhibitor of kinases involved in oncogenic signaling pathways such as Ras/Raf/MEK, PI3K/Akt/mTOR, or JNK pathways.[4]

-

Parasitic Enzymes : The quinoline core strongly suggests potential antimalarial activity.[1] The primary target could be the inhibition of β-hematin formation (hemozoin crystallization), leading to a buildup of toxic free heme in the Plasmodium parasite.[1][6]

-

DNA Processing Enzymes : Some quinoline derivatives function as topoisomerase inhibitors or DNA intercalators, disrupting DNA replication and repair in rapidly dividing cancer cells.[12]

-

Mitochondrial Proteins : The compound's lipophilicity may allow it to accumulate in mitochondria. Some quinoline derivatives have been shown to induce mitochondrial oxidative stress, suggesting a potential interaction with components of the electron transport chain or other mitochondrial proteins.[13]

A Multi-Pronged Strategy for Target Identification and Validation

To move from hypothesis to confirmation, a rigorous, multi-layered experimental workflow is required. This strategy combines unbiased, proteome-wide screening to discover unexpected targets with focused, hypothesis-driven methods to validate predicted interactions.

Phase 1: Unbiased, Proteome-Wide Target Discovery

The cornerstone of modern target identification is the use of label-free methods that identify interactions in a native cellular context without chemically modifying the compound.[14]

-